molecular formula C25H26ClN5O3 B612114 4-[[(2S)-2-(3-氯苯基)-2-羟乙基]氨基]-3-[7-甲基-5-(4-吗啉基)-1H-苯并咪唑-2-基]-2(1H)-吡啶酮 CAS No. 468740-43-4

4-[[(2S)-2-(3-氯苯基)-2-羟乙基]氨基]-3-[7-甲基-5-(4-吗啉基)-1H-苯并咪唑-2-基]-2(1H)-吡啶酮

货号 B612114
CAS 编号: 468740-43-4
分子量: 479.96
InChI 键: ZWVZORIKUNOTCS-OAQYLSRUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-536924 is a dual inhibitor of insulin-like growth factor receptor (IGF-1R) kinase and insulin receptor (IC50s = 100 and 73 nM, respectively). In this way, it blocks IGF-1R autophosphorylation and signaling through MEK1/2 and Akt, leading to G1 arrest and apoptosis in myeloblastic leukemia ML-1 cells. BMS-536924 reverses epithelial-to-mesenchymal transition in immortalized mammary epithelial MCF10A cells overexpressing constitutively activated IGF-1R and causes growth inhibition and polarization of breast cancer MCF-7 cells. It also induces expression of cytochrome P450 3A4 isoform in primary hepatocytes.
BMS-536924 is a potent small molecule inhibitor of IGF-IR, which shows antitumor activity in multiple tumor models, including sarcoma.

科学研究应用

Inflammatory Bowel Disease (IBD) Treatment

BMS-536924 has been identified as a promising anti-inflammatory agent in the treatment of Inflammatory Bowel Disease (IBD), which includes conditions like ulcerative colitis (UC) and Crohn’s disease (CD). It has shown efficacy in mitigating the LPS-induced inflammatory response in in vitro inflammatory models .

Breast Cancer Treatment

BMS-536924 has shown potential in reversing the transformation of mammary epithelial cells induced by the insulin-like growth factor receptor (IGF-IR). It has been found to inhibit the proliferation of these transformed cells, block their migration, and induce apoptosis. This has led to a reduction in xenograft tumor burden in vivo .

Wide Spectrum Cancer Treatment

BMS-536924 has demonstrated the ability to inhibit the proliferation of a wide variety of human cancer cell lines. This includes cancers of the colon, breast, lung, pancreas, prostate, sarcoma, and multiple myeloma .

Glioblastoma Treatment

BMS-536924 has shown promising anti-cancer activity in glioblastoma, especially in temozolomide (TMZ) resistant glioblastoma. It has been found to effectively reduce the viability of TMZ-sensitive and resistant glioblastoma cells. It induces dramatic apoptosis in TMZ-resistant cells and significantly inhibits the migration of TMZ-resistant cells .

Drug Repositioning

BMS-536924 has been used in drug repositioning efforts to identify new therapeutic interventions for various diseases. Its anti-inflammatory and anti-cancer properties make it a promising candidate for repositioning .

6. Research on Insulin-like Growth Factor Receptor (IGF-IR) BMS-536924 is a potent inhibitor of IGF-IR and has been used in research to understand the role of IGF-IR in cell transformation and cancer development .

作用机制

Target of Action

BMS-536924, also known as 40E3AZG1MX, BMS 536924, BMS536924, or 4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone, is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR) . These receptors are transmembrane tyrosine kinase growth factor receptors that play a critical role in mitogenesis and survival in a variety of human tumor cells .

Mode of Action

BMS-536924 acts as an ATP-competitive inhibitor of IGF-1R and IR . It inhibits the catalytic activity of IGF-1R and IR, thereby blocking the autophosphorylation of these receptors . This inhibition disrupts the downstream signaling components such as Akt and MAPK .

Biochemical Pathways

The inhibition of IGF-1R and IR by BMS-536924 affects several biochemical pathways. It reduces the phosphorylation of AKT and S6 ribosomal protein, which are key components of the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival, proliferation, and metabolism. By inhibiting this pathway, BMS-536924 can induce G1 arrest and apoptosis in cancer cells .

Result of Action

BMS-536924 has been shown to inhibit proliferation in a wide variety of human cancer cell lines including colon, breast, lung, pancreas, prostate, sarcoma, and multiple myeloma . It induces cell death by apoptosis, as suggested by the increase in PARP-1 cleavage . It also induces DNA damage, as demonstrated by the increased phosphorylation of histone H2AX .

Action Environment

The action of BMS-536924 can be influenced by various environmental factors. For instance, the presence of insulin or IGF-1 can affect the activity of BMS-536924 due to its target receptors’ role in insulin and IGF-1 signaling . Furthermore, the compound’s efficacy can be influenced by the tumor microenvironment, including factors such as hypoxia, acidity, and the presence of certain cytokines and growth factors.

属性

IUPAC Name

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-6,11-13,21,32H,7-10,14H2,1H3,(H,29,30)(H2,27,28,33)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVZORIKUNOTCS-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NC[C@H](C4=CC(=CC=C4)Cl)O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

468740-43-4
Record name BMS-536924
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0468740434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-536924
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40E3AZG1MX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of BMS-536924?

A: BMS-536924 functions as an ATP-competitive inhibitor of both IGF-1R and InsR tyrosine kinases. [, ] This means it binds to the ATP-binding site of these receptors, preventing ATP from binding and, in turn, inhibiting their kinase activity.

Q2: What are the downstream effects of inhibiting IGF-1R and InsR with BMS-536924?

A: Inhibiting IGF-1R and InsR with BMS-536924 disrupts their downstream signaling pathways. This leads to a decrease in the activation of key signaling molecules like Akt and MAPK, which are involved in cell proliferation, survival, and migration. [, , ]

Q3: How does BMS-536924 impact cell cycle progression?

A: In vitro studies have shown that BMS-536924 induces cell cycle arrest in the G0/G1 phase in certain cancer cell lines, effectively halting their progression through the cell cycle and limiting their ability to proliferate. []

Q4: Can BMS-536924 induce apoptosis in cancer cells?

A: Yes, research has shown that BMS-536924 can induce apoptosis in various cancer cell lines, including temozolomide-resistant glioma cells and breast cancer cells. [, ]

Q5: What is the molecular formula and weight of BMS-536924?

A5: While the provided research papers don't explicitly state the molecular formula and weight, these can be determined from the provided IUPAC name: 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone. Based on this name, the molecular formula is C26H27ClN6O3 and the molecular weight is 506.98 g/mol.

Q6: Is there any spectroscopic data available for BMS-536924?

A6: The provided research papers do not provide detailed spectroscopic data for BMS-536924.

Q7: Are there studies on BMS-536924's material compatibility and stability?

A7: The provided research focuses on BMS-536924's biological activity and doesn’t delve into its material compatibility and stability.

Q8: Does BMS-536924 possess any catalytic properties?

A8: BMS-536924 is primarily investigated for its inhibitory activity against IGF-1R and InsR. There are no reports of catalytic properties associated with this compound.

Q9: Have computational chemistry studies been conducted on BMS-536924?

A9: While computational methods might have been employed in the discovery and optimization of BMS-536924, the provided research papers do not discuss specific computational chemistry studies.

Q10: How do structural modifications affect the activity of BMS-536924?

A: The development of BMS-665351 from BMS-536924 highlights the impact of structural modification. BMS-665351 retains IGF-1R inhibitory activity while losing its PXR activity, demonstrating the possibility of fine-tuning properties through SAR studies. []

Q11: Are there established formulation strategies to enhance BMS-536924's properties?

A11: The provided research papers primarily focus on the in vitro and in vivo activity of BMS-536924 and do not discuss specific formulation strategies.

Q12: What is known about the SHE (Safety, Health, and Environment) regulations surrounding BMS-536924?

A12: The provided research papers primarily focus on the compound's biological activity and do not delve into specific SHE regulations. As a research compound, it is crucial to follow all relevant safety guidelines and regulations.

Q13: What is the pharmacokinetic profile of BMS-536924?

A: Studies have shown that BMS-536924 exhibits favorable pharmacokinetic properties in preclinical models, including oral bioavailability and a reasonable half-life, supporting its potential as a therapeutic agent. [, ]

Q14: What is the pharmacodynamic profile of BMS-536924?

A: BMS-536924 demonstrates target engagement and downstream pathway modulation in both in vitro and in vivo models, supporting its pharmacodynamic activity. [, , ]

Q15: Has BMS-536924 shown efficacy in preclinical cancer models?

A: Yes, BMS-536924 has demonstrated antitumor activity in various preclinical cancer models, including sarcoma, prostate cancer, colon cancer, pancreatic cancer, and multiple myeloma. [, ]

Q16: What mechanisms of resistance to BMS-536924 have been identified?

A16: Research has identified several potential resistance mechanisms to BMS-536924. These include:

  • Upregulation of BCRP (Breast Cancer Resistance Protein): This efflux pump can reduce intracellular accumulation of BMS-536924, leading to decreased sensitivity. [, ]
  • Activation of Alternative Signaling Pathways: Overexpression of EGFR and HER family receptors, along with their ligands, can lead to resistance by activating alternative signaling pathways that bypass IGF-1R inhibition. [, , ]
  • Increased IGFBP Expression: Elevated levels of certain IGF binding proteins, particularly IGFBP-3 and IGFBP-5, have been linked to resistance to BMS-536924. [, ]

Q17: Can you elaborate on the role of IGFBPs in mediating resistance to BMS-536924?

A: IGFBPs bind to IGFs and modulate their interaction with IGF-1R. High IGFBP-3 expression is associated with resistance in some sarcoma cell lines. [] In breast cancer models, increased IGFBP-5 expression confers resistance to BMS-536924, potentially by sequestering IGFs and preventing their binding to IGF-1R. []

Q18: What toxicological data is available for BMS-536924?

A18: The provided research papers primarily focus on preclinical studies and do not provide detailed toxicological data.

Q19: Have there been attempts to develop targeted drug delivery strategies for BMS-536924?

A19: The provided research papers primarily focus on the compound's basic mechanism of action and preclinical efficacy and do not explore targeted drug delivery strategies.

Q20: Are there identified biomarkers to predict BMS-536924 efficacy?

A20: Several potential biomarkers have been investigated, including:

  • IGF-IR Expression and Activation: High IGF-IR expression and activation status, measured by phosphorylation, may predict sensitivity to BMS-536924 in some cancers. [, , ]
  • IGFBP Expression Ratios: The ratio of IGFBP-5 to IGFBP-4 (BPR) has shown promise as a potential biomarker for predicting response to BMS-536924 in breast cancer models. []
  • AFP Production: In hepatocellular carcinoma cell lines, sensitivity to BMS-536924 was linked to alpha-fetoprotein (AFP) production, suggesting AFP could be a potential biomarker in this cancer type. []

Q21: What analytical methods are used to characterize and quantify BMS-536924?

A: The research papers mention techniques like MTS assays for cell viability, western blotting for protein analysis, and fluorescence microscopy for visualizing cellular accumulation. [] Specific details about characterization and quantification methods are not extensively discussed.

Q22: What is the environmental impact of BMS-536924?

A22: The provided research focuses primarily on the compound's biological activity and does not delve into its environmental impact.

Q23: Are there viable alternatives or substitutes for BMS-536924?

A: Several other IGF-1R inhibitors are under development or in clinical trials, including monoclonal antibodies and other small molecule inhibitors. [, ] The choice of therapy would depend on the specific clinical context and patient characteristics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。